

Seahorse XF assay protocol with DX3-235

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Compound of Interest

Compound Name: DX3-235

Cat. No.: B12409083

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Application Note and Protocol: Characterizing the Metabolic Effects of DX3-235 Using the Seahorse XF Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular metabolism is a complex network of biochemical reactions essential for cell survival, proliferation, and function. The ability to measure and understand how novel compounds affect metabolic pathways is crucial in drug discovery and development. The Agilent Seahorse XF Analyzer is a powerful tool that measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.^{[1][2][3]} This application note provides a detailed protocol for using the Seahorse XF96 Analyzer to characterize the metabolic effects of a novel small molecule inhibitor, **DX3-235**.

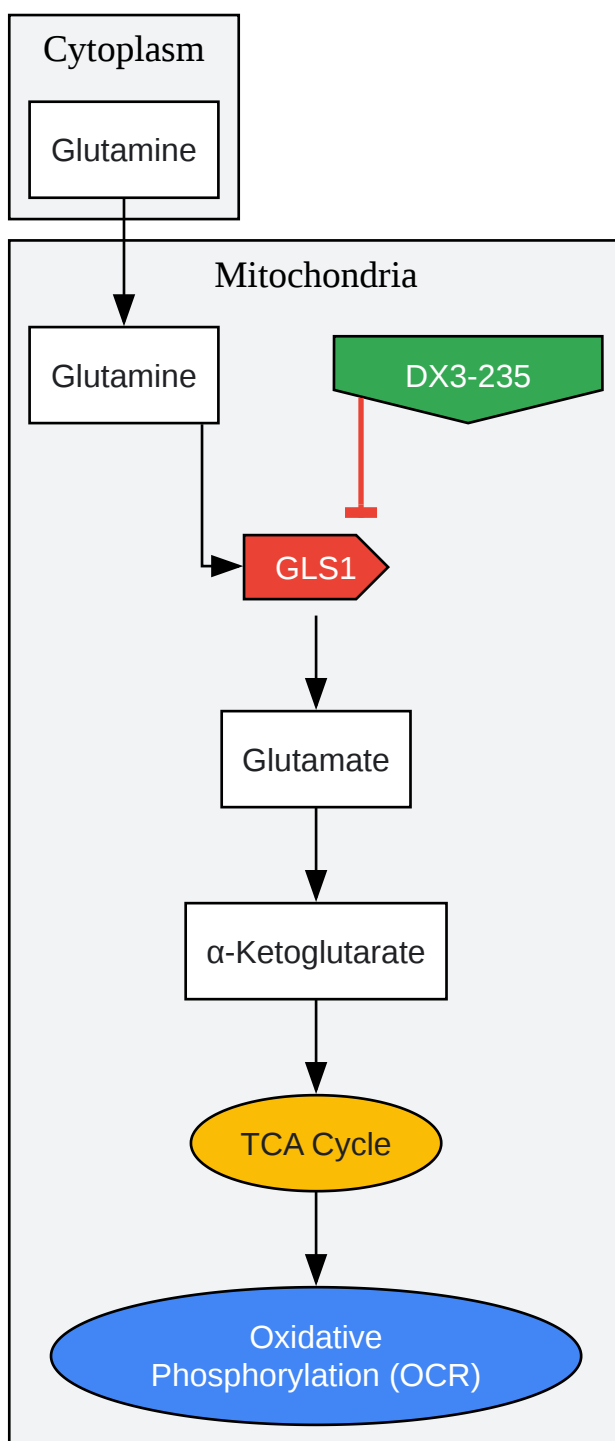
DX3-235 is a potent and selective inhibitor of Glutaminase (GLS1), an enzyme that catalyzes the conversion of glutamine to glutamate. This reaction is a key entry point for glutamine to fuel the TCA cycle and support oxidative phosphorylation, particularly in cancer cells. By inhibiting GLS1, **DX3-235** is hypothesized to decrease mitochondrial respiration and increase reliance on glycolysis for ATP production. This protocol outlines the use of the Seahorse XF Cell Mito Stress Test to assess the impact of **DX3-235** on mitochondrial function.

Key Experiments and Methodologies

The primary experiment to characterize the metabolic effects of **DX3-235** is the Seahorse XF Cell Mito Stress Test. This assay utilizes sequential injections of metabolic modulators to reveal a cell's metabolic phenotype and identify the specific stage of mitochondrial respiration affected by the compound.

Signaling Pathway Affected by **DX3-235**

DX3-235 inhibits Glutaminase (GLS1), thereby blocking the conversion of glutamine to glutamate. This reduces the availability of a key substrate for the TCA cycle, leading to decreased oxidative phosphorylation (OXPHOS).



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Caption: Signaling pathway of **DX3-235** action.

Experimental Protocol

This protocol is designed for a 96-well Seahorse XF plate. Adherent cells are seeded the day before the assay.

Materials

- Seahorse XF96 Cell Culture Microplates
- Seahorse XF Calibrant
- Seahorse XF DMEM Medium, pH 7.4
- Supplements: Glucose, Pyruvate, Glutamine
- **DX3-235**
- Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
- Adherent cells of interest (e.g., a cancer cell line known to be glutamine-dependent)
- CO2 incubator (37°C, 5% CO2)
- Non-CO2 incubator (37°C)

Day 1: Cell Seeding

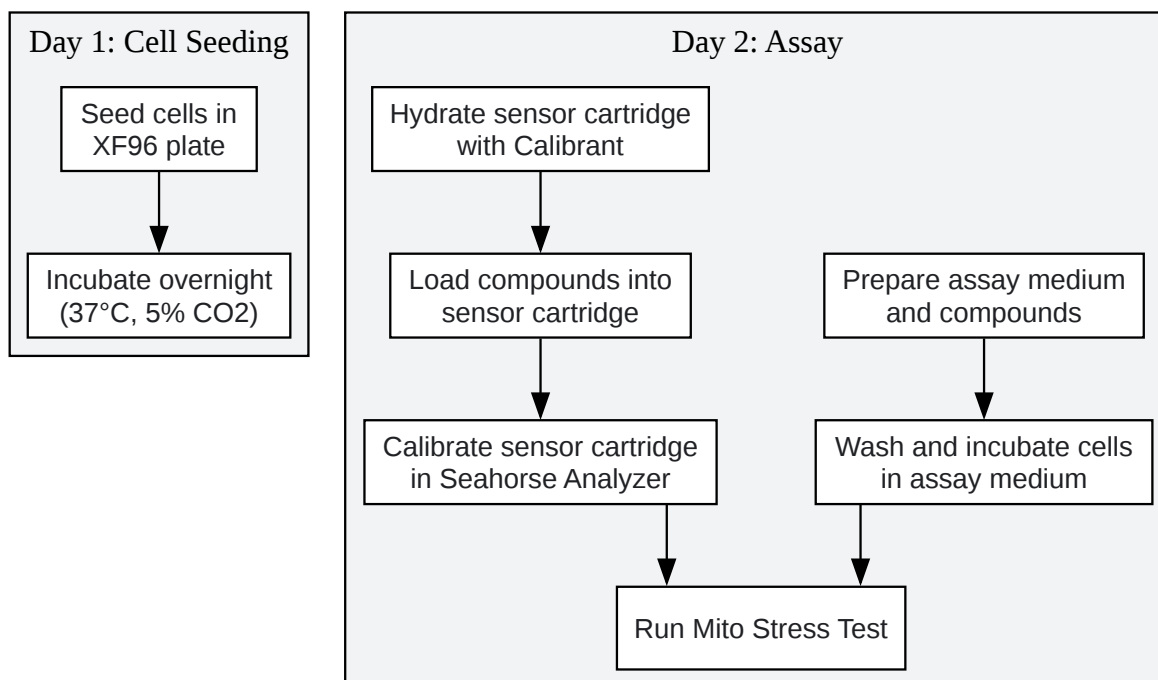
- Harvest and count cells. Resuspend cells in their growth medium at the desired concentration. Optimal cell density should be determined empirically for each cell line (e.g., 20,000 cells/well).[4]
- Seed 80 µL of the cell suspension into each well of a Seahorse XF96 plate, excluding the background correction wells (A1, A12, H1, H12).[4]
- Leave the plate at room temperature in a sterile hood for 45-60 minutes to ensure even cell distribution.[4]
- Transfer the plate to a 37°C CO2 incubator and incubate overnight.

Day 2: Seahorse XF Assay

- Hydrate Sensor Cartridge:
 - One day prior to the assay, add 200 µL of Seahorse XF Calibrant to each well of the utility plate.
 - Place the sensor cartridge on top of the utility plate and incubate overnight in a 37°C non-CO2 incubator.^{[4][5]}
- Prepare Assay Medium:
 - Warm Seahorse XF DMEM medium to 37°C.
 - Supplement the medium with glucose (10 mM), pyruvate (1 mM), and glutamine (2 mM).
- Prepare Cells for Assay:
 - Remove the cell culture plate from the incubator.
 - Wash the cells once with 150-200 µL of pre-warmed assay medium.
 - Add 180 µL of fresh assay medium to each well.^[4]
 - Incubate the plate in a 37°C non-CO2 incubator for 45-60 minutes before the assay.^{[1][6]}
- Prepare Compound Plate:
 - Prepare stock solutions of **DX3-235** and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at 10x the final desired concentration.
 - Load the compounds into the appropriate ports of the hydrated sensor cartridge.
 - Port A: **DX3-235** (or vehicle)
 - Port B: Oligomycin
 - Port C: FCCP
 - Port D: Rotenone/Antimycin A

- Run the Assay:
 - Load the sensor cartridge with the compounds into the Seahorse XF Analyzer for calibration.
 - After calibration, replace the utility plate with the cell plate.
 - The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds from each port and measuring the subsequent changes in metabolic rates.[2]

Experimental Workflow



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Caption: Seahorse XF assay experimental workflow.

Data Presentation

The following tables summarize the expected quantitative data from a Seahorse XF Mito Stress Test comparing vehicle-treated cells to **DX3-235**-treated cells.

Table 1: Oxygen Consumption Rate (OCR) Parameters

Parameter	Vehicle Control (pmol/min)	DX3-235 Treated (pmol/min)	% Change
Basal Respiration	150.2 ± 10.5	95.8 ± 8.2	-36.2%
ATP Production	110.6 ± 9.1	65.4 ± 7.5	-40.9%
Maximal Respiration	250.1 ± 15.8	120.3 ± 11.9	-51.9%
Spare Capacity	99.9 ± 5.3	24.5 ± 3.7	-75.5%
Proton Leak	39.6 ± 1.4	30.4 ± 0.7	-23.2%
Non-Mitochondrial	20.5 ± 2.1	21.1 ± 1.9	+2.9%

Table 2: Extracellular Acidification Rate (ECAR) Parameters

Parameter	Vehicle Control (mpH/min)	DX3-235 Treated (mpH/min)	% Change
Basal ECAR	35.6 ± 3.1	45.2 ± 4.0	+27.0%
Glycolytic Capacity	60.2 ± 5.5	75.8 ± 6.1	+25.9%
Glycolytic Reserve	24.6 ± 2.4	30.6 ± 2.1	+24.4%

Data Interpretation

The hypothetical data indicates that treatment with **DX3-235** significantly reduces all key parameters of mitochondrial respiration, including basal respiration, ATP-linked oxygen consumption, and maximal respiration. A notable decrease in spare respiratory capacity suggests that **DX3-235**-treated cells have a diminished ability to respond to increased energy demand. Concurrently, the increase in ECAR suggests a compensatory shift towards glycolysis to meet cellular ATP requirements, a classic Warburg-like effect. These results are consistent with the proposed mechanism of action for **DX3-235** as a GLS1 inhibitor.

Conclusion

The Seahorse XF Cell Mito Stress Test provides a robust and sensitive method for characterizing the metabolic effects of the novel compound **DX3-235**. The detailed protocol and expected data presented in this application note demonstrate that **DX3-235** inhibits mitochondrial respiration by limiting glutamine utilization, leading to a compensatory increase in glycolysis. This approach allows for a comprehensive understanding of a compound's impact on cellular bioenergetics, which is invaluable for drug development and mechanistic studies.

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- To cite this document: BenchChem. [Seahorse XF assay protocol with DX3-235]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12409083#seahorse-xf-assay-protocol-with-dx3-235\]](https://www.benchchem.com/product/b12409083#seahorse-xf-assay-protocol-with-dx3-235)

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